molecular formula C14H14N2O2 B14638989 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester CAS No. 52618-54-9

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester

Cat. No.: B14638989
CAS No.: 52618-54-9
M. Wt: 242.27 g/mol
InChI Key: GOHAHXJLMFYGJG-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester is a chemical compound with the molecular formula C13H12N2O2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester typically involves the acylation of indole with appropriate reagents. One common method involves the reaction of indole with aryl chloroformate in the presence of a base such as triethylamine in a solvent like dimethylformamide (DMF) at room temperature . The intermediates are then further reacted with substituted phenols to form the final ester product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-1-carboxylic acid, 2-(cyanomethyl)-5-methyl-, ethyl ester is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyanomethyl and methyl groups at specific positions on the indole ring can enhance its potency and selectivity in various applications.

Properties

CAS No.

52618-54-9

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

ethyl 2-(cyanomethyl)-5-methylindole-1-carboxylate

InChI

InChI=1S/C14H14N2O2/c1-3-18-14(17)16-12(6-7-15)9-11-8-10(2)4-5-13(11)16/h4-5,8-9H,3,6H2,1-2H3

InChI Key

GOHAHXJLMFYGJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=C(C=C(C=C2)C)C=C1CC#N

Origin of Product

United States

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